Cas no 1243280-48-9 (5-(propan-2-yl)pyridin-3-ol)

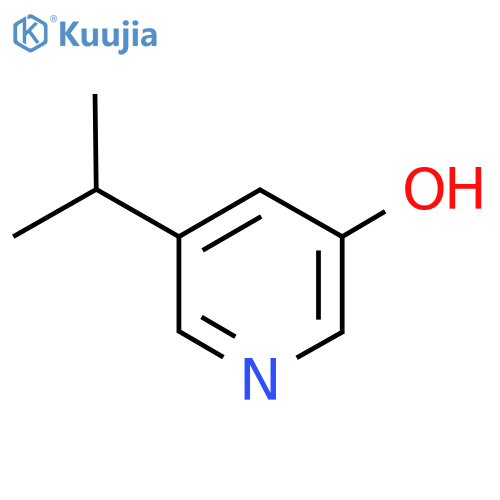

5-(propan-2-yl)pyridin-3-ol structure

商品名:5-(propan-2-yl)pyridin-3-ol

5-(propan-2-yl)pyridin-3-ol 化学的及び物理的性質

名前と識別子

-

- 5-Isopropylpyridin-3-ol

- 5-Isopropyl-3-pyridinol

- 5-(propan-2-yl)pyridin-3-ol

- SCHEMBL10100498

- 3-HYDROXY-5-(ISO-PROPYL)PYRIDINE

- CS-0216009

- 1243280-48-9

- GS2447

- EN300-319111

- 5-propan-2-ylpyridin-3-ol

- AKOS015942732

- MB22682

- G62752

-

- MDL: MFCD16997224

- インチ: InChI=1S/C8H11NO/c1-6(2)7-3-8(10)5-9-4-7/h3-6,10H,1-2H3

- InChIKey: ZULWJXNGSCEKDB-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=CC(=CN=C1)O

計算された属性

- せいみつぶんしりょう: 137.084063974g/mol

- どういたいしつりょう: 137.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 33.1Ų

5-(propan-2-yl)pyridin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319111-0.5g |

5-(propan-2-yl)pyridin-3-ol |

1243280-48-9 | 95.0% | 0.5g |

$1181.0 | 2025-03-19 | |

| Enamine | EN300-319111-1.0g |

5-(propan-2-yl)pyridin-3-ol |

1243280-48-9 | 95.0% | 1.0g |

$1515.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I50400-250mg |

5-Isopropylpyridin-3-ol |

1243280-48-9 | 98% | 250mg |

¥3362.0 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93279-100MG |

5-(propan-2-yl)pyridin-3-ol |

1243280-48-9 | 95% | 100MG |

¥ 1,683.00 | 2023-04-05 | |

| Aaron | AR01BX1B-100mg |

5-(propan-2-yl)pyridin-3-ol |

1243280-48-9 | 95% | 100mg |

$747.00 | 2025-02-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93279-100mg |

5-(propan-2-yl)pyridin-3-ol |

1243280-48-9 | 95% | 100mg |

¥1683.0 | 2024-04-25 | |

| 1PlusChem | 1P01BWSZ-5g |

5-(propan-2-yl)pyridin-3-ol |

1243280-48-9 | 95% | 5g |

$5490.00 | 2023-12-25 | |

| Aaron | AR01BX1B-5g |

5-(propan-2-yl)pyridin-3-ol |

1243280-48-9 | 95% | 5g |

$6063.00 | 2023-12-16 | |

| 1PlusChem | 1P01BWSZ-500mg |

5-(propan-2-yl)pyridin-3-ol |

1243280-48-9 | 95% | 500mg |

$1522.00 | 2024-07-10 | |

| 1PlusChem | 1P01BWSZ-2.5g |

5-(propan-2-yl)pyridin-3-ol |

1243280-48-9 | 95% | 2.5g |

$3732.00 | 2024-07-10 |

5-(propan-2-yl)pyridin-3-ol 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

1243280-48-9 (5-(propan-2-yl)pyridin-3-ol) 関連製品

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1243280-48-9)5-(propan-2-yl)pyridin-3-ol

清らかである:99%

はかる:1g

価格 ($):3388.0